![molecular formula C15H20ClNO4 B2676050 2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1406835-49-1](/img/structure/B2676050.png)
2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, also known as CBDA or cannabidiolic acid, is a naturally occurring compound found in the cannabis plant. It is a precursor to cannabidiol (CBD) and is known for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Biological Activities
Molecular docking studies of certain derivatives, such as 4 – [(2, 6) dichlorophenyl amino] 2 – methylidene 4 – oxobutanoic acid, have shown potential in inhibiting Placenta growth factor (PIGF-1), indicating good biological activities. This suggests that similar compounds could be explored for their pharmacological importance, potentially offering new avenues for drug discovery and development (Vanasundari et al., 2018).
Spectroscopic and Structural Investigations
Spectroscopic techniques, including FT-IR and FT-Raman, alongside theoretical DFT calculations, have been utilized to investigate the structural and electronic properties of related compounds. These studies not only elucidate the stability and reactivity of the molecules but also highlight their potential as nonlinear optical (NLO) materials. Such investigations offer valuable insights into the electronic and optical properties of butanoic acid derivatives, which could be relevant for materials science applications (Vanasundari et al., 2017).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds with similar structures have been explored through various chemical reactions, including the formation of thietanium ions from related mutagens. These studies provide foundational knowledge for understanding the chemical behavior of such compounds and their potential mutagenic properties, which could be significant in the fields of toxicology and environmental chemistry (Jolivette et al., 1998).
Polymerization and Material Science
Research into chiral diaminophenoxy proligands and their zinc complexes has shed light on their reactivity and potential for catalyzing the ring-opening polymerization of lactide, leading to the production of poly(lactic acid). This highlights the application of such compounds in polymer science, offering routes to biodegradable and biocompatible polymers (Labourdette et al., 2009).
Solubility and Thermodynamic Modeling
The solubility of related compounds, such as 2-chlorophenylacetic acid, has been extensively studied in various solvents, providing essential data for their industrial application and purification processes. Understanding the solubility and thermodynamic behavior of these compounds is crucial for their application in chemical synthesis and pharmaceutical formulation (Huang & Yang, 2018).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-5-15(12(18)19,10-7-6-8-11(16)9-10)17-13(20)21-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCWFMTTICYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)
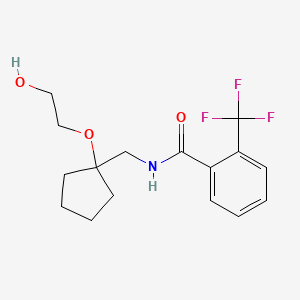
![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)
![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)
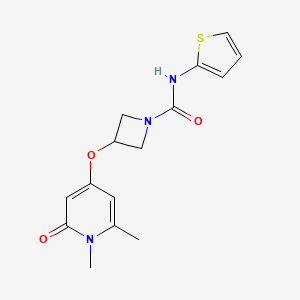

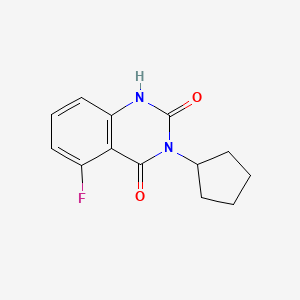
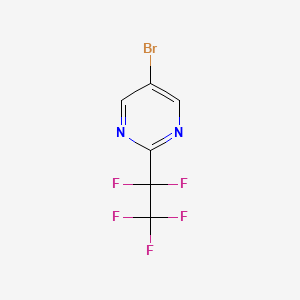
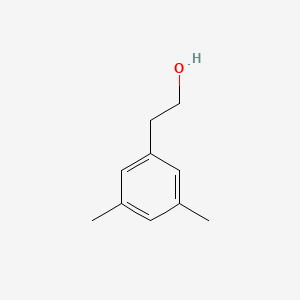
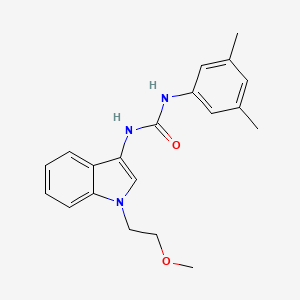
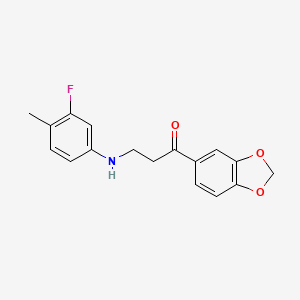
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)